dimethyl-1H-1,2,3-triazol-4-amine

Vue d'ensemble

Description

Dimethyl-1H-1,2,3-triazol-4-amine is a derivative of 1,2,3-triazole, a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . The 1,2,3-triazole derivatives are known for their broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Applications De Recherche Scientifique

Carbonic Anhydrase-II Inhibitors

- Scientific Field : Organic Chemistry

- Summary of the Application : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity .

- Methods of Application : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

- Results or Outcomes : All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential. All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .

Therapeutic Applications

- Scientific Field : Molecular Diagnostics and Therapeutics

- Summary of the Application : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Methods of Application : Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

- Results or Outcomes : These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Industrial Applications

- Scientific Field : Industrial Chemistry

- Summary of the Application : Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

- Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in the case of dyes, the triazole compounds may be incorporated into the dye molecules to enhance their properties .

- Results or Outcomes : The use of triazole compounds in these applications has been found to improve the performance of the products, such as enhancing the colorfastness of dyes or the stability of photographic materials .

Pharmacological Potentials

- Scientific Field : Pharmacology

- Summary of the Application : Triazole compounds have shown versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Methods of Application : The specific methods of application can vary widely depending on the specific drug and its intended use. For example, antifungal drugs like fluconazole and voriconazole contain triazole nucleus .

- Results or Outcomes : These drugs have shown significant therapeutic effects in treating various conditions .

Synthesis of New Compounds

- Scientific Field : Organic Chemistry

- Summary of the Application : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

- Methods of Application : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

- Results or Outcomes : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Antimicrobial Applications

- Scientific Field : Pharmacology

- Summary of the Application : Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

- Methods of Application : Among the antifungal drugs, conazoles constitute a major class based on azole moiety like as itraconazole, voriconazole, ravuconazole, fluconazole and so on .

- Results or Outcomes : These drugs have shown significant therapeutic effects in treating various conditions .

Safety And Hazards

The safety data sheet for a related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, indicates that it may cause long-lasting harmful effects to aquatic life and may cause respiratory irritation . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Orientations Futures

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The triazole derivatives have significant biological properties and are important in organocatalysis, agrochemicals, and materials science . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Propriétés

IUPAC Name |

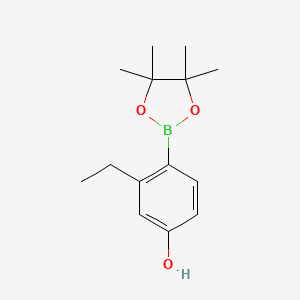

1,5-dimethyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCAMNSYQXGQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl-1H-1,2,3-triazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)